Cas no 1311944-38-3 (N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide)

N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide
- Z1005547924
- AKOS032976001
- EN300-26685796
- 1311944-38-3
-
- インチ: 1S/C13H16N2OS/c1-10-4-5-11(17-10)8-12(16)15-13(9-14)6-2-3-7-13/h4-5H,2-3,6-8H2,1H3,(H,15,16)
- InChIKey: KBDNDEHVSQZJHC-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC=C1CC(NC1(C#N)CCCC1)=O
計算された属性
- せいみつぶんしりょう: 248.09833431g/mol
- どういたいしつりょう: 248.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685796-0.05g |
N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide |
1311944-38-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamideに関する追加情報
Exploring the Potential of N-(1-Cyanocyclopentyl)-2-(5-Methylthiophen-2-yl)Acetamide: A Comprehensive Overview
The compound with CAS No. 1311944-38-3, known as N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide, has garnered significant attention in the field of organic chemistry and materials science. This compound is a derivative of a thiophene-containing structure, which is a heterocyclic aromatic compound with unique electronic properties. The integration of a cyanocyclopentyl group and a methyl-substituted thiophene moiety in its structure makes it a promising candidate for various applications, particularly in drug discovery and advanced materials.
Recent studies have highlighted the potential of N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide in the development of novel therapeutic agents. Its structure, featuring a rigid thiophene ring and a flexible cyanocyclopentyl group, allows for diverse interactions with biological targets. Researchers have explored its ability to modulate key enzymes and receptors involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's unique electronic properties enable it to act as a potential antioxidant and anti-inflammatory agent, further expanding its therapeutic potential.
In addition to its biomedical applications, N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide has shown promise in the field of materials science. Its thiophene-based structure contributes to its semiconducting properties, making it a viable candidate for organic electronics. Recent advancements in thin-film transistor (TFT) technology have incorporated this compound as a component in flexible electronics, owing to its stability under mechanical stress and excellent charge transport properties.
The synthesis of N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiophene ring through cyclization reactions and the subsequent attachment of the cyanocyclopentyl group via nucleophilic substitution or coupling reactions. These methods ensure high yields and purity, making the compound suitable for both academic research and industrial applications.
From an environmental perspective, N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide exhibits favorable biodegradation characteristics, reducing concerns about its ecological impact. This attribute aligns with current sustainability trends in chemical manufacturing, where eco-friendly compounds are increasingly sought after.
In conclusion, N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide (CAS No. 1311944-38-3) represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with cutting-edge research findings, positions it as a valuable asset in both therapeutic development and advanced materials science. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to make significant contributions to various industries in the coming years.
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